molecular formula C34H48O10 B175341 (22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone CAS No. 133360-51-7

(22R)-7alpha,22-Dihydroxy-1-oxo-27-(beta-D-glucopyranosyloxy)ergosta-2,5,24-trien-26-oic acid delta-lactone

Cat. No. B175341
M. Wt: 616.7 g/mol
InChI Key: FYXDMSFPWCORTF-UWOSJZGMSA-N
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Description

This compound, also known as Daturataturin A , has the molecular formula C34H48O10 . It is a complex organic molecule with a molecular weight of 616.7 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a steroidal core structure, a glucopyranosyloxy group, and a delta-lactone ring . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 616.7 g/mol . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Atmospheric Impact of Lactones

Research on the atmospheric impact and trends in furan reactivity of various lactones indicates that these compounds, which include cyclic esters of hydroxycarboxylic acids, are interesting biofuel candidates. They are made from cellulosic biomass and have favorable properties for distribution and use. This study provides insights into the reactions of specific lactones with atmospheric agents, highlighting the environmental implications of using such compounds as biofuels (Ausmeel et al., 2017).

Biocatalytic Cascades for Hydroxy Acids and Lactones

A review summarizing artificial cascades leading to hydroxy acids, amino acids, and lactones over the last decade shows the importance of these compounds as building blocks and intermediates for various target molecules. These cascades utilize renewables and compounds from fossil resources, providing inspiration for new cascade designs and sophisticated product developments (Schrittwieser et al., 2018).

Anti-ulcer Activity of Glycyrrhetic, Oleanolic, and Ursolic Acids

Structural changes to glycyrrhetic, oleanolic, and ursolic acids and their influence on anti-ulcer activity have been reviewed. This research sheds light on the potential therapeutic applications of these compounds, which are structurally related to lactones, in treating ulcers and other gastrointestinal disorders (Farina et al., 1998).

Lactones in Polymerization

The application of amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, including lactones, has been explored. This research highlights the potential of lactones in the synthesis of polymers, offering controlled polymerization processes that are significant for materials science and engineering (Duda et al., 2005).

properties

IUPAC Name

(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17-,20+,21-,22-,23+,24+,25+,27-,28+,29-,30+,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXDMSFPWCORTF-UWOSJZGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daturataturin A

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